2-Amino-3-(9-anthryl)propanoic acid
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Overview
Description
2-Amino-3-(9-anthryl)propanoic acid is an amino acid derivative characterized by the presence of an anthracene moiety attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(9-anthryl)propanoic acid typically involves the reaction of anthracene derivatives with amino acids under specific conditions. One common method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(9-anthryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene ring.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2-Amino-3-(9-anthryl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a fluorescent probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Amino-3-(9-anthryl)propanoic acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, disrupting its structure and function. Additionally, the amino acid component can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
- 2-Amino-3-(2-anthryl)propanoic acid
- 2-Amino-3-(4-anthryl)propanoic acid
- 2-Amino-3-(1-anthryl)propanoic acid
Comparison: 2-Amino-3-(9-anthryl)propanoic acid is unique due to the position of the anthracene moiety, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-3-anthracen-9-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJUNXMEDRMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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